REACTION_SMILES
|
[CH3:6][O:7][c:8]1[c:9]([F:18])[c:10]([C:11]#[N:12])[cH:13][c:14]([F:17])[c:15]1[F:16].[OH2:19].[S:1]([OH:2])(=[O:3])(=[O:4])[OH:5]>>[O:2]=[C:11]([c:10]1[c:9]([F:18])[c:8]([O:7][CH3:6])[c:15]([F:16])[c:14]([F:17])[cH:13]1)[NH2:12]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1c(F)c(F)cc(C#N)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1c(F)c(F)cc(C(N)=O)c1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |